3-Amino-4-methylpentanoic acid hydrochloride

Description

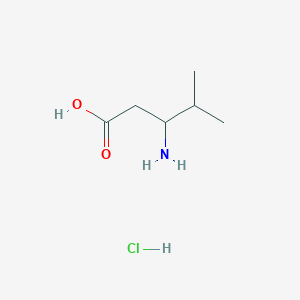

Chemical Identity and Structure 3-Amino-4-methylpentanoic acid hydrochloride (CAS: 219310-09-5) is a β-amino acid derivative with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . It is the hydrochloride salt of the (R)-enantiomer of 3-amino-4-methylpentanoic acid, also known as L-β-leucine hydrochloride . The compound features a branched aliphatic chain with a methyl group at the C4 position and an amino group at the C3 position (Figure 1).

Synthesis and Natural Occurrence This β-amino acid is a stereoisomer of L-leucine and is naturally produced in humans via the enzymatic activity of leucine 2,3-aminomutase during L-leucine metabolism . Its synthetic analogs are widely used in peptide synthesis and pharmaceutical research due to their structural similarity to proteinogenic amino acids.

Properties

IUPAC Name |

3-amino-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNFFBWDHRKWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80914-40-5 | |

| Record name | 3-amino-4-methylpentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-methylpentanoic acid hydrochloride can be synthesized through various methods. One common approach involves the reaction of 3-amino-4-methylpentanoic acid with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions, such as maintaining a specific temperature and pH level .

Industrial Production Methods

In industrial settings, the production of 3-amino-4-methylpentanoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical and Biological Research Applications

Chiral Building Block :

The compound is utilized as a chiral building block in the synthesis of complex organic molecules. Its structural characteristics allow it to be incorporated into various synthetic pathways, enhancing the diversity of chemical libraries available for drug discovery and development.

Biochemical Studies :

Research has focused on its role in metabolic pathways, particularly as it relates to amino acid metabolism. The compound is metabolized by enzymes such as leucine 2,3-aminomutase, which may influence various biochemical processes .

Neuroprotective Properties :

Studies have indicated that 3-amino-4-methylpentanoic acid hydrochloride can reduce oxidative stress markers in neuronal cells. This suggests potential applications in neurodegenerative diseases, where oxidative stress is a contributing factor.

Muscle Metabolism :

Another area of investigation includes its effects on muscle metabolism. Supplementation with this compound has been shown to improve recovery times post-exercise, likely due to enhanced energy availability during physical exertion.

Pharmaceutical Applications

Therapeutic Potential :

The compound is being explored for its potential therapeutic effects, particularly in treating metabolic and neurological disorders. Its structural similarity to L-leucine allows it to interact with biological processes that utilize this essential amino acid, positioning it as a candidate for drug development targeting these conditions.

Nutritional Supplements :

Due to its role as a β-amino acid, it is also considered for use in nutritional supplements aimed at enhancing athletic performance and recovery .

Industrial Applications

Pharmaceutical Manufacturing :

In industrial settings, 3-amino-4-methylpentanoic acid hydrochloride is employed in the production of pharmaceuticals and fine chemicals. Its ability to serve as an intermediate or precursor in various synthetic routes enhances its utility within the pharmaceutical industry.

Several studies have documented the biological activity of this compound:

- Neuroprotection Study : A research study indicated that 3-amino-4-methylpentanoic acid hydrochloride could effectively reduce markers of oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease therapies.

- Exercise Recovery Research : Another project focused on muscle metabolism revealed that supplementation with this compound could enhance recovery times after exercise by improving energy availability.

Mechanism of Action

The mechanism of action of 3-amino-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a β-amino acid, it can be metabolized by enzymes such as leucine 2,3-aminomutase, leading to the formation of various metabolites. These interactions can influence metabolic pathways and have potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares 3-amino-4-methylpentanoic acid hydrochloride with five structurally related β-amino acid hydrochlorides:

Detailed Comparative Analysis

Substituent Effects on Physicochemical Properties

- Aliphatic vs. Aromatic Substituents: The methyl group in 3-amino-4-methylpentanoic acid hydrochloride contributes to its lipophilicity, making it suitable for membrane permeability studies . Phenyl or cyanophenyl groups (e.g., CAS 3060-41-1 and CAS 1329613-52-6) introduce aromaticity, enhancing rigidity and π-π stacking interactions in drug design .

- Polar Functional Groups: The hydroxyl group in (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride (CAS 336182-14-0) significantly increases water solubility, favoring applications in aqueous enzymatic assays . The cyano group (CAS C₁₁H₁₂ClN₂O₂) adds polarity without ionizability, balancing solubility and passive diffusion in CNS-targeting compounds .

Stereochemical Considerations

- The (R)-configuration of 3-amino-4-methylpentanoic acid hydrochloride mirrors the stereochemistry of L-α-amino acids, enabling its incorporation into bioactive peptides without disrupting helical structures .

- In contrast, (S)-enantiomers (e.g., CAS 40469-85-0) exhibit distinct binding affinities due to reversed chiral centers, emphasizing the importance of stereochemistry in receptor interactions .

Biological Activity

3-Amino-4-methylpentanoic acid hydrochloride, also known as (R)-3-amino-4-methylpentanoic acid hydrochloride, is a beta amino acid with significant biological activity. This compound is structurally related to L-leucine and plays various roles in metabolic processes, neurotransmitter synthesis, and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of 3-amino-4-methylpentanoic acid hydrochloride is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol. It is characterized by a branched aliphatic chain, with an amino group at the third carbon and a methyl group at the fourth carbon. Its structural configuration contributes to its unique properties and biological activities.

| Compound | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| (R)-3-Amino-4-methylpentanoic acid hydrochloride | C₆H₁₄ClNO₂ | 167.63 g/mol | Hydrochloride salt form |

| (S)-3-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ | - | Natural product derived from L-leucine |

| (R)-3-Amino-5-methylhexanoic acid | C₇H₁₅NO₂ | - | Longer carbon chain with different properties |

Neurotransmitter Precursor

3-Amino-4-methylpentanoic acid hydrochloride has been identified as a precursor for neurotransmitters, particularly in the synthesis of gamma-aminobutyric acid (GABA). Its role in neurotransmitter systems suggests potential therapeutic benefits in treating neurological disorders such as depression and anxiety.

Metabolic Functions

This compound is involved in various metabolic pathways. It has been shown to influence muscle metabolism and energy production due to its structural similarity to other key amino acids involved in these processes. Studies indicate that it may enhance energy production during physical exertion by modulating metabolic pathways related to amino acid metabolism.

The mechanism of action of 3-amino-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets:

- Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis.

- Pathways Involved: It can modulate pathways that influence energy production and muscle metabolism, as well as neurotransmitter synthesis pathways that are crucial for maintaining neuronal health.

Research Findings and Case Studies

Several studies have explored the biological activity of 3-amino-4-methylpentanoic acid hydrochloride:

- Neuroprotective Effects: Research indicates that this compound may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

- Interaction Studies: Interaction studies have shown that it can affect various receptors and enzymes within biological systems, suggesting its versatility in therapeutic applications.

- Clinical Applications: Investigations into its therapeutic effects are ongoing, with preliminary findings supporting its use in enhancing cognitive function and muscle recovery post-exercise.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-4-methylpentanoic acid hydrochloride, and how can coupling reagents optimize yield?

- Methodology : Carbodiimide-based coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) with NHS (N-hydroxysuccinimide) are effective for amide bond formation in peptide synthesis. Reaction conditions (pH, solvent polarity, and temperature) must be optimized to minimize side reactions. Purification via recrystallization or reverse-phase HPLC is recommended to isolate the hydrochloride salt .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Store intermediates at -20°C to prevent degradation .

Q. How should researchers characterize the purity and structural integrity of 3-amino-4-methylpentanoic acid hydrochloride?

- Analytical Techniques :

- NMR Spectroscopy : Confirm stereochemistry and proton environments (e.g., chiral centers at C3 and C4).

- Mass Spectrometry (MS) : Verify molecular weight (C₆H₁₃NO₂·HCl; MW 167.64) and detect impurities.

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) for purity assessment (>98%) .

Q. What safety protocols are critical for handling 3-amino-4-methylpentanoic acid hydrochloride in laboratory settings?

- Hazard Mitigation : Wear PPE (gloves, goggles) due to irritant properties. Use fume hoods for weighing and dissolution.

- Storage : Store at 2–8°C in airtight containers with desiccants. Avoid prolonged exposure to moisture or light .

- Spill Response : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does 3-amino-4-methylpentanoic acid hydrochloride function as a metabolic intermediate in leucine pathways?

- Mechanistic Insight : The compound is a β-amino acid isomer of L-leucine, produced via leucine 2,3-aminomutase. It may modulate branched-chain amino acid metabolism, impacting mTOR signaling or nitrogen recycling in cell cultures. Isotopic labeling (e.g., ¹³C-leucine) can trace metabolic flux .

- Experimental Design : Use LC-MS/MS to quantify metabolites in knockout models or enzyme inhibition assays .

Q. What interactions occur between 3-amino-4-methylpentanoic acid hydrochloride and inorganic surfaces (e.g., TiO₂) for material science applications?

- Surface Chemistry : Hydrophobic and electrostatic interactions dominate adsorption on metal oxides. Computational modeling (DFT) predicts binding affinity, while FTIR and XPS validate adsorption modes.

- Applications : Potential use in drug delivery systems or biosensors where pH-responsive release is critical .

Q. How can isotopic labeling (e.g., deuterated analogs) enhance pharmacokinetic studies of this compound?

- Synthetic Strategy : Incorporate deuterium at the methyl or amino groups using deuterated reagents (e.g., D₂O or CD₃I).

- Analytical Validation : Use high-resolution MS to distinguish labeled/unlabeled species. Apply in tracer studies to assess bioavailability or tissue distribution .

Q. What role does this compound play in peptide-based drug delivery systems?

- Functionalization : Esterify the carboxylic acid group to improve lipophilicity. Co-crystallize with excipients (e.g., cyclodextrins) for controlled release.

- Case Study : Articaine derivatives (e.g., methyl esters) demonstrate prolonged anesthetic effects via similar modifications .

Q. How do regulatory guidelines (e.g., USP, EP) inform analytical method validation for this compound in pharmaceutical research?

- Compliance : Follow ICH Q2(R1) for specificity, linearity, and accuracy. Use certified reference materials (CRMs) for calibration.

- Case Example : Cross-validate HPLC methods against pharmacopeial standards for impurity profiling (e.g., residual solvents or enantiomeric excess) .

Contradictions and Limitations

- Stereochemical Complexity : The (S)-enantiomer is biologically active, but racemic mixtures are common in synthetic batches. Chiral chromatography (e.g., Chiralpak® columns) is essential for resolution .

- Data Gaps : Limited in vivo toxicity data necessitate cautious extrapolation to mammalian models. Preclinical studies should prioritize dose-ranging and metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.